1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an iminoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through multicomponent reactions. One common method involves the condensation of substituted benzaldehydes, 2-naphthol, and amides in the presence of catalysts such as magnetic nanoparticle-supported Schiff base metal complexes . This reaction typically occurs under solvent-free conditions at elevated temperatures, providing high yields and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Nitrous acid or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Iminoethyl-2-naphthol: Similar structure with a naphthol ring instead of a pyrazole ring.
1-Iminoethyl-phenyl derivatives: Compounds with a phenyl ring substituted with an iminoethyl group.
Uniqueness
1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-ethanimidoyl-3,5-dimethyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-4-7(3,11)10(9-5)6(2)8/h8,11H,4H2,1-3H3 |
InChI Key |
OZLGTAYUNAAMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=N)C |
Origin of Product |
United States |
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